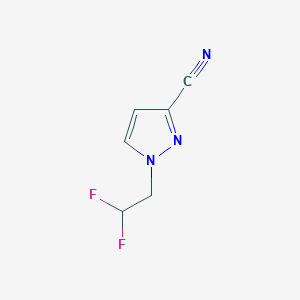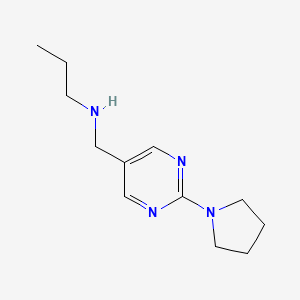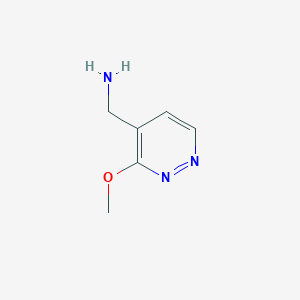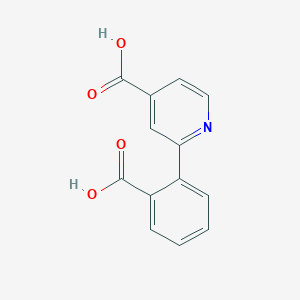
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a morpholino group and two chlorine atoms attached to the phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline typically involves the reaction of 2-chloroaniline with morpholine and a chlorinating agent. One common method includes the following steps:
Diazotization: 2-chloroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Reduction: The diazonium salt is then reduced using sodium pyrosulfite to form 2-chlorophenylhydrazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted anilines or morpholine derivatives.
Aplicaciones Científicas De Investigación
(Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of (Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-3-Chloro-N-((2-chlorophenyl)(piperidino)methylene)aniline
- (Z)-3-Chloro-N-((2-chlorophenyl)(pyrrolidino)methylene)aniline
Comparison
Compared to similar compounds, (Z)-3-Chloro-N-((2-chlorophenyl)(morpholino)methylene)aniline is unique due to the presence of the morpholino group, which can influence its chemical reactivity and biological activity. The morpholino group can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Propiedades
Fórmula molecular |
C17H16Cl2N2O |
|---|---|
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N-(3-chlorophenyl)-1-morpholin-4-ylmethanimine |
InChI |
InChI=1S/C17H16Cl2N2O/c18-13-4-3-5-14(12-13)20-17(21-8-10-22-11-9-21)15-6-1-2-7-16(15)19/h1-7,12H,8-11H2 |
Clave InChI |
BNEBSDPGLUKPFK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)




![Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate](/img/structure/B11813754.png)







![N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine](/img/structure/B11813786.png)
